molecular formula C19H18FN3O B2656753 (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 919729-68-3

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2656753
CAS No.: 919729-68-3
M. Wt: 323.371
InChI Key: ABAMJLUNZKCFSF-UHFFFAOYSA-N
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Description

Historical Context and Development Trajectory

The compound first emerged in pharmaceutical literature during early 21st-century efforts to optimize serotonin receptor ligands. Its design originated from structural hybridization strategies that combined indole-based neuroactive scaffolds with fluorinated piperazine pharmacophores, a approach validated by prior success in antipsychotic drug development. The introduction of the 2-fluorophenyl group marked a deliberate effort to enhance blood-brain barrier permeability while maintaining metabolic stability, addressing limitations observed in non-fluorinated analogs.

Key developmental milestones include:

  • 2008 : Initial synthetic characterization of the core indole-piperazine scaffold
  • 2012 : Structural optimization studies demonstrating enhanced receptor binding affinity through fluorination
  • 2019 : First reported application as a dopamine D3/D4 receptor probe in preclinical models

Synthetic evolution has been closely tied to advances in cross-coupling methodologies, particularly Buchwald-Hartwig amination and palladium-catalyzed carbonylative reactions, which enabled efficient construction of its complex architecture.

Significance in Medicinal Chemistry Research

The compound's pharmacological significance stems from three structural features:

  • Indole Core : Provides planar aromaticity for π-π interactions with neurotransmitter binding pockets
  • Piperazine Spacer : Facilitates conformational flexibility while maintaining basicity for protonation at physiological pH
  • 2-Fluorophenyl Substituent : Enhances lipophilicity (calculated logP = 2.8) and modulates electron distribution for selective receptor engagement

Comparative Molecular Properties Table:

Property Value Comparative Analog (Non-fluorinated)
Molecular Weight 323.36 g/mol 305.34 g/mol
Calculated logP 2.81 2.12
Polar Surface Area 45.2 Ų 43.8 Ų
Hydrogen Bond Donors 1 1

This structural profile enables simultaneous interaction with multiple receptor subdomains, particularly in monoaminergic systems. Recent molecular dynamics simulations suggest the fluorine atom participates in unique halogen bonding interactions with tyrosine residues in dopamine receptor subtypes.

Contextual Positioning within Indole-Piperazine Pharmacology

The compound occupies a strategic niche within indole-piperazine pharmacology through three key differentiators:

  • Receptor Subtype Selectivity : Demonstrates 18-fold greater affinity for 5-HT1A over 5-HT2A receptors compared to non-fluorinated analogs
  • Metabolic Stability : Fluorination reduces hepatic microsomal clearance by 42% in preclinical models
  • Allosteric Modulation Potential : Preliminary evidence suggests capability for bitopic binding at dopamine D3 receptors

These properties position it as a valuable tool compound for studying receptor heterodimerization and allosteric signaling mechanisms. Its structural relatives in clinical development include:

  • KP-201 : 5-HT1A agonist in Phase II trials for anxiety disorders
  • DNR-168 : Dual D3/5-HT1A ligand with antidepressant activity

Current Research Landscape and Knowledge Gaps

Contemporary investigations focus on three primary domains:

  • Synthetic Methodology Optimization

    • Continuous flow hydrogenation techniques improving yield (current optimum: 68%)
    • Enzymatic resolution strategies for chiral derivatives
  • Biological Target Elucidation

    • Confirmed activity at 5-HT1A (Ki = 12 nM) and D4 (Ki = 8 nM) receptors
    • Emerging evidence of σ-1 receptor modulation (IC50 = 340 nM)
  • Structure-Activity Relationship (SAR) Expansion

    • Systematic substitution patterns at indole C5 and piperazine N4 positions

Critical knowledge gaps requiring resolution:

  • Detailed pharmacokinetic profiling in higher mammalian models
  • Long-term stability studies under physiological conditions
  • Comprehensive off-target screening against kinase and ion channel panels

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-6-2-4-8-18(15)22-9-11-23(12-10-22)19(24)17-13-14-5-1-3-7-16(14)21-17/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMJLUNZKCFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst to form the 4-(2-fluorophenyl)piperazine intermediate.

    Coupling with Indole: The intermediate is then coupled with indole-2-carboxylic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding indole derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: DDQ in toluene, reflux conditions.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Potassium carbonate in DMF (dimethylformamide), elevated temperatures.

Major Products

    Oxidation: Indole derivatives with modified electronic properties.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • Dopaminergic Activity : Research indicates that compounds similar to (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone exhibit significant dopaminergic activity, which is crucial for the treatment of neuropsychiatric disorders such as schizophrenia and depression. The compound's ability to modulate dopamine receptors may lead to new therapeutic strategies for these conditions .
    • Serotonin Receptor Interaction : The compound also shows promise in interacting with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This interaction is vital for developing antidepressants and anxiolytics .
  • Oncology
    • Anticancer Properties : Preliminary studies suggest that (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone may possess anticancer properties, potentially inhibiting tumor growth through apoptosis induction in cancer cell lines. The structural features of the compound facilitate its binding to cancer-related targets .

Mechanistic Studies

Mechanistic studies involving this compound often focus on its binding affinity to various receptors. Techniques such as radiolabeled ligand binding assays and in vitro cell line models are employed to elucidate the pharmacodynamics of the compound. These studies reveal its potential as a selective antagonist or agonist at specific receptor sites, influencing its therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique pharmacological profiles of (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone:

Compound NameStructure FeaturesBiological Activity
(4-(3-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanoneSimilar piperazine and indole structure; different fluorine positionPotential antidepressant
(4-(phenyl)piperazin-1-yl)(1H-indol-3-yl)methanoneLacks fluorine; different substitution on indoleAnticancer properties
(4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-2-carboxamide)Chlorine instead of fluorine; carboxamide groupNeuroactive effects

This table illustrates how variations in substituents can significantly affect biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Synthesis and Reactivity

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step synthetic pathways, including:

  • Formation of Piperazine Derivatives : Utilizing piperazine as a core structure, various modifications can be made to introduce the fluorophenyl group.
  • Indole Coupling : The indole moiety is then coupled with the piperazine derivative through standard coupling reactions, enhancing the compound's biological activity.

These synthetic strategies are crucial for optimizing the efficacy and specificity of the compound towards biological targets .

Mechanism of Action

The mechanism by which (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Key Observations :

  • Anti-HIV Activity : The 2-fluorophenyl analog exhibits moderate HIV-2 inhibition (EC₅₀: 5.4 µM), while the 4-fluorophenyl variant (7k) shows higher potency (EC₅₀: 2.6 µM), suggesting para-substitution on the piperazine enhances antiviral activity .
  • Receptor Selectivity : Introducing a carbonyl between piperazine and indole (e.g., compound 35 in ) reduces D2/D3 receptor binding, highlighting the sensitivity of receptor interactions to linker chemistry .
  • Anti-Inflammatory Activity : Chloro and methoxybenzyl substituents (e.g., compound 124) improve COX-2 selectivity and anti-inflammatory efficacy, whereas the 2-fluorophenyl group in the target compound may prioritize viral over inflammatory pathways .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Physical Properties
Compound Substituent (Piperazine) Melting Point (°C) LogP (Predicted) Notes
Target Compound 2-Fluorophenyl N/A ~3.1 Moderate lipophilicity
Example 6 () 2-Nitrophenyl 186–189 ~2.8 Nitro group increases polarity
Compound 124 () 4-Methoxybenzyl N/A ~3.5 Methoxy enhances solubility
(4-Benzylpiperazin-1-yl) analog Benzyl N/A ~3.8 Higher lipophilicity

Key Observations :

  • Lipophilicity : Benzyl and methoxybenzyl groups increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3OC_{19}H_{18}FN_3O with a molecular weight of approximately 325.36 g/mol. The structure features a piperazine ring substituted with a 2-fluorophenyl group and an indole moiety, which is critical for its biological activity.

Research indicates that compounds containing the piperazine and indole moieties exhibit diverse biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition.

1. Tyrosinase Inhibition

One of the notable activities of related compounds is their ability to inhibit tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. The compound (4-(4-fluorobenzyl)piperazin-1-yl)(3-chloro-2-nitro-phenyl)methanone has been shown to have an IC50 value of 0.18 μM , making it significantly more potent than the standard kojic acid (IC50 = 17.76 μM) in inhibiting TYR activity . This suggests that structurally similar compounds could also exhibit strong inhibitory effects on TYR.

2. Antimelanogenic Effects

The antimelanogenic properties were evaluated using B16F10 melanoma cells, where the compound demonstrated efficacy without cytotoxicity, indicating a favorable therapeutic profile for treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone :

StudyCompoundActivityIC50 Value
4-(4-fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanoneTyrosinase Inhibition0.18 μM
4-(4-fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanoneAntimelanogenic Effect on B16F10 CellsNon-Cytotoxic
Various benzimidazole derivativesUrease InhibitionIC50: 3.06 - 4.40 μM

Pharmacological Applications

The promising biological activity suggests potential applications in:

  • Dermatology : As a treatment for hyperpigmentation disorders due to its tyrosinase inhibitory effects.
  • Oncology : The ability to inhibit cell proliferation in melanoma cells positions it as a candidate for further investigation in cancer therapeutics.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Piperazine ring functionalization : Coupling the fluorophenyl group via nucleophilic substitution or acylation under anhydrous conditions.
  • Indole moiety introduction : Using coupling agents like EDCI/HOBt for amide bond formation between the piperazine and indole carbonyl group.
  • Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C for acylation), and reaction time (8–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 7.1–7.4 ppm, indole NH at δ 10–12 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 352.16).
  • HPLC : Assess purity (>98% with C18 columns, acetonitrile/water mobile phase).
  • Elemental analysis : Validates C, H, N, F composition .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

Prioritize receptor binding and functional assays:

  • Serotonergic targets : Radioligand displacement assays (e.g., 5-HT1A_{1A} or 5-HT2A_{2A} receptors) due to the indole moiety’s structural similarity to serotonin.
  • Dose-response studies : Use CHO-K1 cells transfected with target receptors to measure EC50_{50}/IC50_{50} values.
  • Functional readouts : cAMP accumulation (for GPCRs) or calcium flux assays .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve target selectivity?

  • Substituent modification : Compare analogs with varying fluorophenyl positions (e.g., 3- vs. 4-fluoro) or indole substitutions (e.g., 1-methyl vs. unsubstituted).
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with Ser159 in 5-HT1A_{1A}).
  • In vitro assays : Test analogs against off-target receptors (e.g., dopamine D2_2, adrenergic α1_1) to assess selectivity .

Q. How can pharmacokinetic challenges (e.g., low solubility or metabolic instability) be addressed during preclinical development?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles.
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation). Introduce electron-withdrawing groups (e.g., CF3_3) to block oxidation.
  • In vivo PK studies : Monitor plasma half-life in rodent models after IV/oral administration .

Q. How should contradictory data between in vitro binding affinity and in vivo efficacy be resolved?

  • Assay validation : Confirm receptor expression levels in cell lines vs. target tissues.
  • Metabolite profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to in vivo effects.
  • Dose adjustment : Account for plasma protein binding and blood-brain barrier penetration using PK/PD modeling .

Q. What computational methods are effective for predicting off-target interactions or toxicity risks?

  • Molecular docking : Screen against databases like ChEMBL or PubChem to predict off-target binding.
  • QSAR models : Train algorithms on toxicity endpoints (e.g., hERG inhibition, hepatotoxicity).
  • Molecular dynamics simulations : Assess binding stability to prioritize analogs with reduced liability .

Q. What experimental frameworks are recommended for comprehensive toxicity profiling?

  • In vitro cytotoxicity : MTT assays on HepG2 (liver) and HEK293 (renal) cells.
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage.
  • Cardiotoxicity : Patch-clamp assays to evaluate hERG channel inhibition.
  • In vivo tolerability : 14-day repeat-dose studies in rodents (monitor ALT/AST, creatinine) .

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